molecular formula C8H6ClF3O B8575371 1-(chloromethoxy)-3-(trifluoromethyl)benzene

1-(chloromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B8575371
M. Wt: 210.58 g/mol
InChI Key: JQUWGZLBLQVAOW-UHFFFAOYSA-N
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Patent
US04705791

Procedure details

The title compound was prepared as described in Preparation 3 (b) by reaction of 1-(4-chlorophenylthio) methoxy-3-trifluoromethyl-benzene and sulfuryl chloride; yield 89%, b.p. 88°-90° C./15 mmHg. 1H NMR (CDCl3): δ 5.82 (CH2), 7.26 (Ph). MS [70 eV; m/z (% rel.int.)]: 212/210 (10/34,M); 191 (12), 175 (100), 145 (76), 133 (13), 127 (19), 114 (11), 113 (11).
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(4-chlorophenylthio) methoxy-3-trifluoromethyl-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 10/34,M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 76 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
89%

Identifiers

REACTION_CXSMILES
ClC1C=CC(S[CH2:9][O:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)=CC=1.S(Cl)([Cl:24])(=O)=O>>[Cl:24][CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1

Inputs

Step One
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-(4-chlorophenylthio) methoxy-3-trifluoromethyl-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCOC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
( 10/34,M )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 76 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCOC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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